L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI)
Overview
Description
L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is a peptide compound composed of multiple amino acids It is a sequence of L-Alanine, L-alanyl, L-valyl, glycyl, L-isoleucyl, and glycyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The use of bioreactors and fermentation processes can also be explored for the production of peptides in bulk.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present in the sequence.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the peptide’s interactions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar properties but shorter in length.
L-Valyl-L-alanine: Another dipeptide with a different sequence but similar amino acid composition.
L-Alanyl-L-tyrosine: A peptide with different amino acids but similar synthetic and functional properties.
Uniqueness
L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- (9CI) is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its longer chain length and specific amino acid composition make it suitable for more complex interactions and functions compared to shorter peptides.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O7/c1-7-11(4)17(20(32)24-8-14(28)25-13(6)21(33)34)26-15(29)9-23-19(31)16(10(2)3)27-18(30)12(5)22/h10-13,16-17H,7-9,22H2,1-6H3,(H,23,31)(H,24,32)(H,25,28)(H,26,29)(H,27,30)(H,33,34)/t11-,12-,13-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOCRFBKEXNERP-HLNSEHPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156152 | |
Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129426-47-7 | |
Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129426477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, L-alanyl-L-valylglycyl-L-isoleucylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00156152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.